6H-[1,3]Thiazolo[4,5-e]indole
Description
6H-[1,3]Thiazolo[4,5-e]indole is a heterocyclic compound featuring a fused thiazole-indole scaffold. Its structure combines a sulfur-containing thiazole ring with the indole framework, enabling unique electronic and steric properties that make it a promising candidate in medicinal chemistry. This compound has garnered attention for its role as a tubulin polymerization inhibitor, particularly in anticancer research. Derivatives of this scaffold exhibit potent antiproliferative activity against both primary and multidrug-resistant (MDR) cancer cell lines by binding to the colchicine site of β-tubulin, disrupting microtubule dynamics, and inducing apoptosis via caspase-9 activation and mitochondrial membrane depolarization .
Key structural features include:
- A thiazole ring fused at positions 4 and 5 of the indole moiety.
- Substituents at the 6-position (e.g., 3,4,5-trimethoxyphenyl, brominated aryl groups) that enhance binding affinity and solubility .
- Functional groups such as methoxy or halogen atoms, which modulate pharmacokinetic properties .
Synthetic routes often involve cyclocondensation reactions or microwave-assisted methodologies to optimize yields and purity .
Properties
CAS No. |
32530-63-5 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
6H-pyrrolo[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-5,10H |
InChI Key |
UANGBHLCLORANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1NC=C3)N=CS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6H-Thiazolo[4,5-e]indole typically involves cyclocondensation or formal [3+2] annulation reactions between suitably functionalized indole derivatives and sulfur-containing reagents such as thiones or thiazolidinones. The key step is the formation of the thiazole ring fused to the indole nucleus through nucleophilic attack and subsequent ring closure.
Cyclocondensation Using 3-Oxo-2-arylhydrazonopropanals and 4-Thiazolidinones under High Pressure
One reported approach utilizes a high-pressure Q-Tube reactor to promote cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones . The mechanism involves:
- Enolization of the 4-thiazolidinone stimulated by acetic acid.
- Nucleophilic addition of the enol to the aldehyde carbonyl of the hydrazonopropanal, forming an intermediate adduct.
- Dehydration to produce an alkylidene intermediate.
- Nucleophilic attack of the hydrazine NH moiety on the thiazolidinone carbonyl.
- Final dehydration to form the fused thiazolo[4,5-e]indole ring system.
This method is efficient and allows for the synthesis of anti-cancer active thiazolo-indole derivatives. The use of high-pressure conditions accelerates the reaction and improves yields.
Metal-Free Formal [3+2] Annulation in Aqueous Medium
A highly practical and environmentally benign protocol has been developed for the synthesis of poly-substituted thiazolo[3,2-a]indoles, which can be adapted for related thiazolo-indole systems such as 6H-Thiazolo[4,5-e]indole. The key features include:
- Reactants: 3-alkylated indoline-2-thiones and α-halogenated ketones (e.g., ethyl 2-chloroacetoacetate).
- Reaction medium: Water, which serves as the sole solvent.
- Conditions: Heating at 60 °C under air atmosphere.
- The reaction proceeds via a chemo- and regioselective formal [3+2] cycloaddition.
- The product can be isolated by simple extraction without chromatographic purification in many cases.
This method achieves high yields (up to 97%) with mild conditions and minimal environmental impact.
Substrate Scope and Variations
- The method tolerates various substitutions on the indoline-2-thione and α-halogenated carbonyl partners, allowing diverse substitution patterns on the thiazolo-indole framework.
- Alkyl substitutions at position 9 of the thiazolo-indole ring were introduced by starting from different 3-alkylindolin-2-ones converted to corresponding thiones, then reacted under the optimized conditions.
- Brominated and chlorinated α-halogenated ketones were both effective.
- The procedure was successfully scaled up to multi-millimole quantities with consistent yields.
Post-Synthetic Transformations
- Hydrolysis of ethyl esters of thiazolo-indole carboxylates to corresponding carboxylic acids is feasible under mild basic conditions.
- Further formal [3+2] cycloaddition reactions of the synthesized thiazolo-indoles with 1,2-diaza-1,3-dienes have been demonstrated, expanding the chemical space accessible from these intermediates.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6H-[1,3]Thiazolo[4,5-e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazoloindole compounds .
Scientific Research Applications
6H-[1,3]Thiazolo[4,5-e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6H-[1,3]Thiazolo[4,5-e]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 6H-[1,3]Thiazolo[4,5-e]indole with structurally or functionally related heterocycles:
Table 1: Structural and Pharmacological Comparison
Structural Differences and Bioactivity
- Heteroatom Variation : Replacing the sulfur atom in the thiazole ring with oxygen (as in 6H-oxazolo[4,5-e]indole) shifts pharmacological targets from tubulin to neuronal receptors, highlighting the critical role of sulfur in microtubule disruption .
- Fused Ring Systems : Imidazo[4,5-e]thiazolo[3,2-b]triazines incorporate an additional triazine ring, broadening antimicrobial activity but reducing specificity for cancer targets compared to 6H-thiazoloindoles .
- Substituent Effects : Methoxy groups in 6H-thiazoloindoles enhance tubulin binding via hydrophobic interactions, while bromine atoms improve metabolic stability .
Mechanistic Insights
- Tubulin Inhibition : 6H-Thiazoloindoles (e.g., compound 11c ) exhibit binding free energies comparable to colchicine (−8.2 kcal/mol) and stabilize microtubule-ligand complexes with RMSD values ≤1.6 Å in molecular dynamics simulations . In contrast, triazolo-thiadiazoles lack microtubule-targeting activity, instead acting as antioxidants via radical scavenging .
- Receptor Targeting : 6H-Oxazoloindoles show high affinity for nicotinic acetylcholine receptors (nAChRs) due to hydrogen bonding with conserved residues (e.g., βTyr224), a feature absent in sulfur-containing analogs .
Limitations and Advantages
- 6H-Thiazoloindoles: Limited solubility in aqueous media but superior antitumor efficacy in vivo compared to imidazo-thiazolo-triazines .
- Imidazo-Thiazolo-Triazines : Broader synthetic versatility but lower selectivity for cancer cells .
Key Research Findings
Anticancer Activity: Derivatives of this compound (e.g., 11i) inhibit colchicine binding by 60% at 50 µM and reduce tumor volume by 70% in xenograft models .
Structural Optimization: Introducing an amide group (e.g., compound 12s) improves solubility while retaining nanomolar antiproliferative activity .
Cross-Reactivity : Some 6H-thiazoloindoles exhibit off-target effects on caspases, suggesting dual mechanisms of action .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6H-[1,3]Thiazolo[4,5-e]indole derivatives?
- Answer : The synthesis typically involves cyclization reactions using α-bromo ketones and thiourea derivatives. For example, α-bromo ketones (e.g., compound 15a-i) react with thiourea or aryl thiourea in dimethylformamide (DMF) with sodium carbonate at room temperature for 16 hours, yielding this compound derivatives (e.g., 11a-i) in 60–99% yields . Post-synthetic modifications, such as acylation with acetyl chloride or 4-methoxybenzoyl chloride, further diversify the derivatives (e.g., 12a-s) . Key steps include purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization using NMR (¹H, ¹³C, ¹⁹F), HRMS, and TLC .
Q. What analytical techniques are critical for characterizing the structural integrity of synthesized this compound compounds?
- Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and fluorine environments . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., FAB-HRMS m/z 381.1234 for compound 5e) . TLC monitors reaction progress, while melting points and elemental analysis ensure purity . For advanced derivatives, X-ray crystallography or IR spectroscopy may supplement structural validation .
Advanced Research Questions
Q. How do molecular dynamics simulations (MDS) contribute to understanding the binding stability of this compound derivatives with β-tubulin?
- Answer : MDS (e.g., using Schrödinger’s Desmond) evaluates RMSD values and interaction persistence. For example, compound 11c exhibits a stable RMSD of 1.6 Å over 20 ns simulations, indicating robust binding to the colchicine site of β-tubulin. Key interactions include π-cation interactions with βK352 and halogen bonds with βY224 . Water bridges and hydrogen bonds (e.g., between 12s and βN101) further stabilize complexes . Simulations also reveal conformational flexibility in amide moieties, explaining differential inhibitory activities .
Q. What structural features of this compound derivatives correlate with their inhibitory activity on tubulin polymerization?
- Answer : Critical features include:
- 6-position substituents : 3,4,5-Trimethoxyphenyl or 4-methoxybenzyl groups enhance hydrophobic interactions with β-tubulin’s colchicine pocket .
- Halogen atoms : Bromine at specific positions improves binding free energy (ΔGbind) and selectivity .
- Amide linkers : Derivatives like 12s form hydrogen bonds with βN101, increasing stability compared to non-acylated analogs (e.g., 11i ) .
Q. How can discrepancies between in vitro antiproliferative activity and tubulin polymerization inhibition data be resolved for this compound derivatives?
- Answer : Such discrepancies (e.g., 11g inducing apoptosis without tubulin inhibition) may arise from off-target effects or intracellular metabolism. To resolve:
- Mechanistic profiling : Assess caspase activation (e.g., caspase-9 cleavage) and mitochondrial membrane depolarization .
- Metabolic stability assays : Use liver microsomes to identify degradation products affecting activity .
- Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct tubulin binding .
Q. What experimental strategies optimize the solubility and bioavailability of this compound-based tubulin inhibitors?
- Answer : Chemical modifications include:
- Amino linkers : Introducing aminobenzyl groups (e.g., type 4 derivatives) improves aqueous solubility while retaining antiproliferative activity .
- PEGylation : Attaching polyethylene glycol (PEG) chains enhances pharmacokinetics, as seen in PEG-400/DMF solvent systems during synthesis .
- Prodrug approaches : Masking polar groups (e.g., esters) can increase membrane permeability, with in vivo reactivation via esterases .
Methodological Considerations
Q. What computational tools are recommended for predicting this compound interactions with biological targets?
- Answer :
- Docking : Schrödinger’s Glide (SP protocol) with OPLS_2005 force field for rigid receptor grids .
- Binding free energy : Prime-MM/GBSA calculates ΔGbind, validated against experimental IC50 values .
- Trajectory analysis : Desmond’s clustering tools identify dominant binding poses from MDS .
Q. How should researchers design experiments to validate the tubulin polymerization inhibition mechanism of novel derivatives?
- Answer :
- In vitro tubulin assays : Measure polymerization kinetics using purified tubulin (e.g., turbidity at 350 nm) .
- Competitive binding assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to quantify displacement .
- Cell-based assays : Evaluate mitotic arrest via flow cytometry (G2/M phase accumulation) and immunofluorescence (microtubule disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
